

Picrasidine M molecular formula and molecular weight

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Compound of Interest

Compound Name: *Picrasidine M*

Cat. No.: *B1677792*

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Picrasidine M: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picrasidine M is a beta-carboline alkaloid isolated from plants of the *Picrasma* genus, notably *Picrasma quassioides*. As a member of the broader picrasidine family, it is a subject of interest for its potential biological activities. This document provides a concise summary of the known physicochemical properties of **Picrasidine M**. Due to a lack of extensive published research specifically on **Picrasidine M**, this guide also presents data on related picrasidine compounds to offer context and potential avenues for future investigation.

Physicochemical Properties of Picrasidine M

The fundamental molecular characteristics of **Picrasidine M** are summarized below.

Property	Value	Source
Molecular Formula	C ₂₉ H ₂₂ N ₄ O ₄	PubChem[1]
Molecular Weight	490.51 g/mol	MedChemExpress[2]
IUPAC Name	6-[2-(4,8-dimethoxy-9H-pyrido[3,4-b]indol-1-yl)ethyl]-1,6-diazatetracyclo[7.6.1.0 ^{5,16} .0 ^{10,1} ⁵]hexadeca-4,7,9(16),10,12,14-hexaene-2,3-dione	PubChem[1]
CAS Number	99964-79-1	MedChemExpress[2]

Biological Activity and Signaling Pathways of Picrasidine M

As of the latest literature surveys, there is a notable absence of specific data on the biological activity, experimental protocols, and signaling pathway interactions for **Picrasidine M**. Research has predominantly focused on other members of the picrasidine family. The information provided in the subsequent sections pertains to these related compounds and should be considered as a potential reference for investigating **Picrasidine M**, not as direct findings for the molecule itself.

Reference Data from Related Picrasidine Alkaloids

The following sections detail experimental protocols and signaling pathways associated with Picrasidine J and Picrasidine S, which may provide insights into the potential biological roles of related compounds like **Picrasidine M**.

Experimental Protocols for Related Compounds

Cell Viability Assessment (MTT Assay) for Picrasidine J[3]

- Objective: To determine the effect of Picrasidine J on the viability of Head and Neck Squamous Cell Carcinoma (HNSCC) cells.

- Methodology:
 - HNSCC cell lines (Ca9-22 and FaDu) were seeded in 96-well plates.
 - Cells were treated with varying concentrations of Picrasidine J (0, 25, 50, and 100 μ M) for 24 hours.
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well, followed by a 2-hour incubation.
 - The resulting formazan crystals were dissolved in DMSO.
 - Absorbance was measured at 570 nm using a microplate reader to quantify cell viability.

Wound Healing Assay for Picrasidine J[3]

- Objective: To assess the effect of Picrasidine J on the migration of HNSCC cells.
- Methodology:
 - Cells were grown to confluence in 6-well plates.
 - A scratch was made in the cell monolayer using a pipette tip.
 - Cells were treated with different concentrations of Picrasidine J.
 - The wound closure was monitored and photographed at 0, 3, 6, and 24 hours.
 - The rate of migration was quantified by measuring the change in the cell-free area over time.

Western Blot Analysis for Picrasidine J[3]

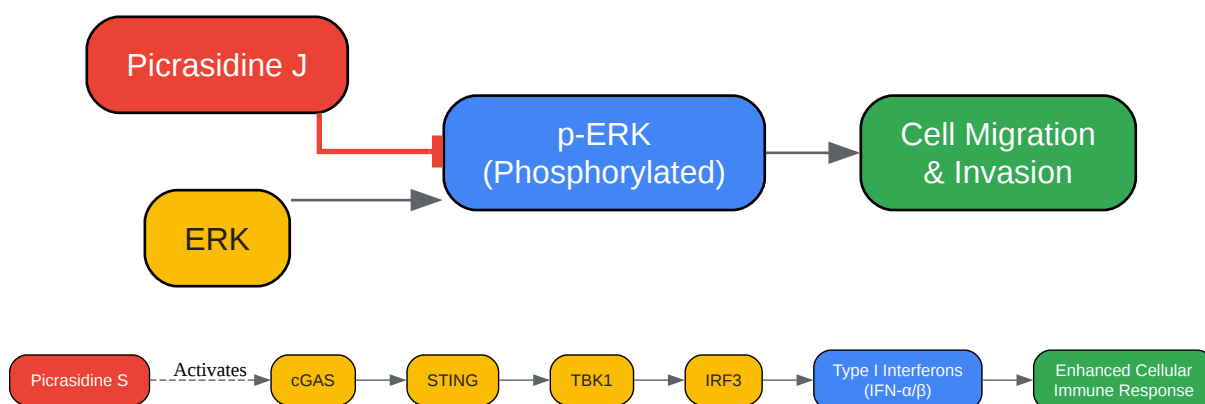
- Objective: To investigate the effect of Picrasidine J on the expression of proteins involved in cell signaling and metastasis.
- Methodology:
 - Protein lysates were collected from HNSCC cells treated with Picrasidine J.

- Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
- The membrane was incubated with primary antibodies against proteins of interest (e.g., ERK, p-ERK, Akt, β -catenin, E-cadherin).
- A secondary antibody conjugated to an enzyme was used for detection.
- Bands were visualized using a chemiluminescence detection system.

Signaling Pathways Implicated for Related Compounds

MAPK/ERK Signaling Pathway (Picrasidine J)[3]

Picrasidine J has been shown to inhibit the metastasis of HNSCC cells by suppressing the phosphorylation of ERK, a key component of the MAPK/ERK signaling pathway.[3] This pathway is crucial in regulating cell proliferation, differentiation, and migration.



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References

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